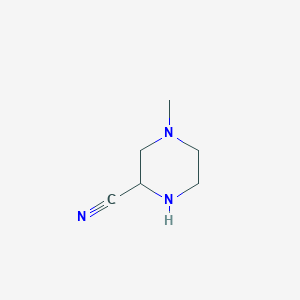

4-Methylpiperazine-2-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methylpiperazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-9-3-2-8-6(4-7)5-9/h6,8H,2-3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWQHAFKSCIBIDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC(C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334146-60-9 | |

| Record name | 4-methylpiperazine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of Piperazine Derivatives in Advanced Organic Synthesis

The piperazine (B1678402) moiety, a six-membered ring containing two nitrogen atoms at opposite positions, is a privileged scaffold in medicinal chemistry and materials science. ijrrjournal.comnih.gov Its prevalence in a vast number of biologically active compounds and functional materials underscores its importance in synthetic organic chemistry. ijrrjournal.comnih.gov

Piperazine derivatives are integral to the synthesis of a wide array of pharmaceuticals. hdfcsky.com They are key intermediates in the production of active pharmaceutical ingredients (APIs) for drugs such as quetiapine, labetalol, and donepezil. hdfcsky.com The versatility of the piperazine ring allows for the introduction of various substituents at its nitrogen atoms, enabling the fine-tuning of a molecule's physicochemical properties and biological activity. This adaptability makes piperazine a favored building block for creating libraries of compounds for drug discovery screening.

Modern synthetic methodologies have further expanded the utility of piperazines. organic-chemistry.org Researchers have developed practical and efficient methods for the synthesis of diversely substituted piperazines under mild conditions, facilitating their application in the creation of complex natural products and novel pharmaceutical agents. organic-chemistry.org These methods include ruthenium-catalyzed diol-diamine coupling, palladium-catalyzed cyclization reactions, and visible-light-promoted decarboxylative annulation protocols. organic-chemistry.org Such advancements have made the synthesis of arylpiperazines and other intricate piperazine-containing structures more accessible and cost-effective. organic-chemistry.org

An Overview of the Carbonitrile Functional Group Chemistry Within Heterocyclic Systems

Direct Synthetic Routes to this compound

The synthesis of this compound, a specific disubstituted piperazine (B1678402), can be approached through methods that either functionalize a pre-existing piperazine ring or construct the heterocyclic ring with the required substituents already in place or in a latent form.

Alkylation and Nitrilation Sequences for Piperazine Functionalization

One theoretical approach to the synthesis of this compound involves the direct functionalization of a piperazine precursor. This would typically involve a two-step sequence: N-methylation followed by C-nitrilation.

A plausible, though not explicitly documented, pathway could start with a protected piperazine-2-carbonitrile (B67463). The synthesis would proceed as follows:

Protection: Start with piperazine-2-carbonitrile and protect the nitrogen at the 1-position with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.

Methylation: The unprotected nitrogen at the 4-position can then be selectively methylated using a methylating agent like methyl iodide or dimethyl sulfate.

Deprotection: Finally, removal of the protecting group would yield the target compound, this compound.

Alternatively, starting with 1-methylpiperazine (B117243), one could envision a direct C-H functionalization at the 2-position to introduce the nitrile group. However, achieving such site-selectivity in C-H activation on a piperazine ring is a significant synthetic challenge. nih.gov

Cyclization Approaches for Piperazine Ring Formation Preceding Carbonitrile Introduction

Constructing the piperazine ring with the methyl and a precursor to the carbonitrile group can be an effective strategy. A potential cyclization approach could involve the reaction of N-methylethylenediamine with a suitable two-carbon electrophile already bearing a nitrile group or a precursor.

For instance, a reaction between N-methylethylenediamine and a molecule containing a leaving group and a protected cyanohydrin or a similar synthon could form the piperazine ring. Subsequent manipulation of the functional group at the 2-position would then yield the desired carbonitrile.

Another strategy involves the cyclization of an open-chain precursor that already contains all the necessary carbon and nitrogen atoms. For example, a diamine with the appropriate substitution pattern could be cyclized through intramolecular reductive amination or other ring-closing reactions. mdpi.com The synthesis of homochiral cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines has been reported using a diastereoselective nucleophilic addition to a homochiral α-amino sulfinylimine, demonstrating the feasibility of building complex piperazine structures through cyclization. nih.gov

Advanced Strategies for Constructing Methylpiperazine Derivatives

The synthesis of various methylpiperazine derivatives relies on a set of powerful and versatile chemical reactions. These strategies are fundamental for creating a diverse library of compounds for various applications.

N-Alkylation and Acylation Strategies on Piperazine Rings

N-alkylation and N-acylation are common methods for functionalizing the piperazine ring.

N-Alkylation: This involves the reaction of a piperazine derivative with an alkyl halide. For instance, the synthesis of N-alkylpiperazines can be achieved by the alkylation of N-acetylpiperazine followed by hydrolysis of the acetyl group. researchgate.net Reductive amination is another powerful technique for N-alkylation, where an amine reacts with an aldehyde or ketone in the presence of a reducing agent. nih.gov

N-Acylation: Acylation of the piperazine nitrogen is readily accomplished using acyl chlorides or acid anhydrides to form amides. ambeed.com This reaction is often used to introduce a variety of functional groups onto the piperazine scaffold. nih.gov The reaction of piperazine with benzoyl chlorides can yield both mono- and di-acylated products. nih.gov

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| N-Alkylation | Alkyl halide, K2CO3, reflux | N-Alkyl-N'-acetylpiperazine | researchgate.net |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)3) | N-Alkylpiperazine | nih.gov |

| N-Acylation | Acyl chloride, base | N-Acylpiperazine | ambeed.comnih.gov |

Aromatic Nucleophilic Substitution Reactions Involving Methylpiperazines

Aromatic nucleophilic substitution (SNAr) is a key reaction for attaching methylpiperazine moieties to aromatic rings, particularly those activated by electron-withdrawing groups. dalalinstitute.comwikipedia.org In these reactions, the nucleophilic nitrogen of methylpiperazine displaces a leaving group, typically a halide, on the aromatic ring. researchgate.net

The rate and success of SNAr reactions are highly dependent on the nature of the aromatic substrate, the leaving group, and the reaction conditions. The presence of strong electron-withdrawing groups (e.g., nitro groups) ortho or para to the leaving group significantly accelerates the reaction. youtube.com

| Aromatic Substrate | Nucleophile | Conditions | Product | Reference |

| 2,4-Dinitrochlorobenzene | Piperidine | Basic solution in water | 1-(2,4-Dinitrophenyl)piperidine | wikipedia.org |

| Methyl 2,4-dichloro-3,5-dinitrobenzoate | Piperazine | Methanol (B129727) or Benzene, 25-45 °C | Methyl 2-(piperazin-1-yl)-4-chloro-3,5-dinitrobenzoate | researchgate.net |

| 2-Substituted N-methylpyridinium ions | Piperidine | Methanol | 2-(Piperidin-1-yl)-N-methylpyridinium ion | nih.gov |

Reductive Amination and Amide Bond Formation Techniques

Reductive Amination: This is a highly effective method for forming C-N bonds and is widely used in the synthesis of substituted piperazines. masterorganicchemistry.com It involves the reaction of an amine with a carbonyl compound to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. Common reducing agents include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). youtube.com This method avoids the over-alkylation issues often encountered with direct alkylation using alkyl halides. masterorganicchemistry.com

Amide Bond Formation: The formation of an amide bond is a fundamental transformation in organic synthesis. New carboxylic acid amides containing an N-methylpiperazine fragment have been synthesized by reacting 1-methylpiperazine with acyl chlorides. researchgate.net This reaction is a cornerstone for building complex molecules containing the methylpiperazine moiety.

| Reaction | Reactants | Key Features | Reference |

| Reductive Amination | Amine, Aldehyde/Ketone, Reducing Agent | Controlled mono-alkylation, versatile | masterorganicchemistry.comyoutube.com |

| Amide Bond Formation | 1-Methylpiperazine, Acyl Chloride | Forms stable amide linkage, common in medicinal chemistry | researchgate.net |

Palladium-Catalyzed Coupling Reactions in Methylpiperazine Synthesis

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-nitrogen (C–N) bonds, offering efficient routes to N-arylpiperazines and other substituted piperazine scaffolds. organic-chemistry.orgnih.gov These methods are often characterized by their high yields, functional group tolerance, and, in some cases, mild reaction conditions.

The Buchwald-Hartwig amination is a prominent palladium-catalyzed C-N cross-coupling reaction used for synthesizing N-arylpiperazines. nih.govacs.org This reaction typically involves the coupling of an aryl halide (or triflate) with a piperazine. Significant advancements have led to methodologies that are rapid and can be performed under aerobic conditions, which is a substantial improvement over older methods that required inert atmospheres and longer reaction times. organic-chemistry.org For instance, using specific palladium pre-catalysts and ligands like RuPhos, the amination of various electron-rich, electron-deficient, and sterically hindered aryl chlorides with piperazine can be achieved in as little as 10 minutes with yields up to 97%. nih.govacs.org While many examples focus on N-arylation, the principles can be extended to the synthesis of N-alkylated piperazines, including the N-methyl group found in 4-methylpiperazine, and can be a key step in the total synthesis of complex molecules containing a substituted piperazine ring. rsc.org

Another powerful palladium-catalyzed strategy involves intramolecular or intermolecular carboamination reactions to construct the piperazine ring itself. nih.gov For example, a palladium catalyst can promote the cyclization of suitably configured amino-alkene substrates with aryl or alkenyl halides. This process forms two new bonds and can create one or two stereocenters in a single step, providing a modular approach to building highly substituted piperazines. nih.gov The mechanism is believed to proceed through oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination to the amine, and subsequent intramolecular aminopalladation of the alkene to form the heterocyclic ring. nih.gov

A different palladium-catalyzed approach utilizes the cyclization of propargyl carbonates with diamine nucleophiles. nih.gov This method is notable for its mild conditions and high degree of stereo- and regiochemical control, affording highly substituted piperazines in excellent yields. The reaction of a bis-tosylated ethylenediamine (B42938) with a propargyl carbonate in the presence of a palladium catalyst and a phosphine (B1218219) ligand like DPEphos can yield the desired piperazine product nearly quantitatively in just 10 minutes. nih.gov

Table 1: Examples of Palladium-Catalyzed Reactions in Piperazine Synthesis

| Reaction Type | Catalyst/Ligand | Substrates | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / RuPhos | Aryl Chlorides, Piperazine | N-Arylpiperazines | Up to 97% | nih.govacs.org |

| Carboamination | Pd₂(dba)₃ / P(2-furyl)₃ | Aryl Halides, Diaminoalkenes | cis-2,6-Disubstituted Piperazines | Good to Excellent | nih.gov |

| Decarboxylative Cyclization | Pd(0) / DPEphos | Propargyl Carbonates, Diamines | Substituted Piperazines | Up to 98% | nih.gov |

Asymmetric Synthesis of Chiral Methylpiperazine-2-carbonitrile Precursors and Analogues

The development of asymmetric methods to synthesize chiral piperazines is of high importance, as the stereochemistry of substituents on the ring can profoundly impact pharmacological properties. rsc.org Many of the most effective drugs containing a piperazine motif are chiral, yet a significant portion of commercially available piperazine-based drugs lack substitution on the carbon atoms of the ring, representing a largely untapped area for drug discovery. nih.govrsc.org

Enantioselective Methodologies for Piperazine Scaffold Assembly

Catalytic enantioselective synthesis provides a direct and efficient route to chiral piperazine cores. A particularly successful strategy is the palladium-catalyzed asymmetric allylic alkylation. nih.govthieme-connect.com This method has been applied to the synthesis of α-secondary and α-tertiary piperazin-2-ones, which are valuable precursors that can be reduced to the corresponding chiral piperazines. nih.govthieme-connect.com

In this approach, a differentially N-protected piperazin-2-one (B30754) is subjected to a decarboxylative allylic alkylation with an allylic substrate in the presence of a chiral palladium catalyst. nih.gov The use of chiral ligands, such as derivatives of phosphinooxazoline (PHOX), can induce high levels of enantioselectivity, often yielding products with excellent enantiomeric excess (ee). rsc.orgnih.gov This methodology allows for the creation of a stereocenter at the C-2 position, which is directly relevant to the synthesis of chiral analogues of this compound. The resulting chiral piperazin-2-ones can be subsequently deprotected and reduced to furnish the final chiral piperazine products. nih.govnih.gov

Another enantioselective method involves the cyclization of chiral precursors derived from amino acids. For example, enantiomerically enriched cis-2,6-disubstituted piperazines can be prepared via a Pd-catalyzed carboamination reaction using substrates prepared in 3-4 steps from commercially available amino acids, proceeding with high diastereoselectivity and no loss of enantiomeric purity. nih.gov

Table 2: Enantioselective Synthesis of Chiral Piperazinone Precursors

| Reaction Type | Catalyst System | Substrate Type | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Asymmetric Decarboxylative Allylic Alkylation | [Pd₂(pmdba)₃] / Chiral Ligand | N-Protected Piperazin-2-one | α-Tertiary Piperazin-2-one | 77-99% | 90-97% | thieme-connect.com |

| Asymmetric Decarboxylative Allylic Alkylation | Pd-PHOX Catalyst | N-Boc Piperazin-2-one | α,α-Disubstituted Piperazin-2-one | High | High | rsc.orgnih.gov |

Chiral Auxiliaries and Catalytic Approaches in Stereoselective Synthesis

The use of chiral auxiliaries, often derived from the "chiral pool" of readily available natural products like amino acids, is a classic and reliable strategy for asymmetric synthesis. nih.gov This approach involves temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction.

For instance, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been achieved using (R)-(–)-phenylglycinol as a chiral auxiliary. nih.gov The synthesis proceeds through a protected 2-oxopiperazine intermediate, with the stereochemistry being controlled by the auxiliary, which is later removed to provide the chiral product. Similarly, other chiral auxiliaries, such as Ellman's sulfinamide, have been employed in the diastereoselective addition of nucleophiles to α-amino sulfinylimines to create precursors for chiral piperazines. nih.gov

Starting from α-amino acids, orthogonally protected, enantiomerically pure 2-substituted piperazines can be obtained in a few steps. rsc.org A key transformation in this sequence is an aza-Michael addition between a chiral 1,2-diamine (derived from an amino acid) and a vinyl sulfonium (B1226848) salt. rsc.org This approach has been validated on a multigram scale, demonstrating its practicality. Another strategy involves the regioselective ring-opening of chiral aziridines, also derived from amino acids, by amino acid methyl esters to form cis-2,5-disubstituted homochiral piperazines. rsc.org

These chiral pool-based methods provide robust and often highly stereoselective pathways to chiral piperazine building blocks, which are essential for synthesizing specific stereoisomers of complex molecules like this compound and its analogues. clockss.org

Table 3: Chiral Auxiliary and Chiral Pool-Based Syntheses

| Chiral Source | Key Step | Product Type | Stereoselectivity | Reference |

|---|---|---|---|---|

| (R)-(–)-Phenylglycinol (Auxiliary) | Cyclization to form piperazinone | (R)-(+)-2-Methylpiperazine | High | nih.gov |

| α-Amino Acids (Chiral Pool) | Aza-Michael Addition | Orthogonally Protected 2-Substituted Piperazines | High | rsc.org |

| Amino Acids (Chiral Pool) | Ring-opening of chiral aziridines | cis-2,5-Disubstituted Piperazines | High | rsc.org |

Chemical Transformations and Reactivity of 4 Methylpiperazine 2 Carbonitrile

Reactivity of the Carbonitrile Moiety

The carbonitrile (C≡N) group is a key functional group that can undergo several important transformations, primarily hydrolysis and reduction, to yield carboxylic acid derivatives and amines, respectively.

Hydrolysis to Carboxylic Acid Derivatives

The hydrolysis of nitriles is a fundamental reaction that converts the carbon-nitrogen triple bond into a carboxylic acid or its corresponding salt. youtube.comlumenlearning.com This transformation can be catalyzed by either acid or base and typically proceeds through an amide intermediate. organicchemistrytutor.com

Under acidic conditions, such as heating with dilute hydrochloric acid, the nitrile group of 4-Methylpiperazine-2-carbonitrile is expected to hydrolyze to form 4-methylpiperazine-2-carboxylic acid. nih.gov The reaction begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water. lumenlearning.comorganicchemistrytutor.com The resulting imidic acid tautomerizes to an amide, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. organicchemistrytutor.com

In contrast, alkaline hydrolysis, achieved by heating with an aqueous solution of a base like sodium hydroxide, initially yields the salt of the carboxylic acid. organicchemistrytutor.com For this compound, this would result in the formation of a sodium 4-methylpiperazine-2-carboxylate and ammonia (B1221849) gas. nih.gov To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified with a strong acid. nih.gov

| Hydrolysis Condition | Intermediate Product | Final Product (after workup) | Co-product |

| Acidic (e.g., HCl, H₂O, heat) | 4-Methylpiperazine-2-carboxamide | 4-Methylpiperazine-2-carboxylic acid nih.gov | Ammonium chloride |

| Alkaline (e.g., NaOH, H₂O, heat) | Sodium 4-methylpiperazine-2-carboxylate | 4-Methylpiperazine-2-carboxylic acid nih.gov | Ammonia, Sodium Salt |

Reductions to Amine Functionalities

The nitrile group can be readily reduced to a primary amine, providing a valuable route for synthesizing amine-containing compounds. This transformation can be accomplished using various reducing agents.

Common methods for nitrile reduction include:

Catalytic Hydrogenation: This method involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. The reaction typically requires elevated temperature and pressure.

Chemical Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent like dry ether are highly effective for converting nitriles to primary amines. Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF), also serve as effective reducing agents for this purpose.

Applying these methods to this compound would yield (4-methylpiperazin-2-yl)methanamine. The choice of reducing agent can be critical, as some may also affect other functional groups within the molecule.

| Reagent | Conditions | Product Type |

| H₂/Pd, Pt, or Ni | Elevated temperature and pressure | Primary Amine |

| LiAlH₄ | Dry ether, followed by acid workup | Primary Amine |

| BH₃-THF | THF, heat | Primary Amine |

Transformations Involving the Piperazine (B1678402) Ring Nitrogens

The piperazine ring in this compound contains two nitrogen atoms with different substitution patterns, leading to distinct reactivity and opportunities for selective functionalization. mdpi.com

Regioselective Functionalization of Secondary Amine Groups

The term regioselectivity refers to the preference for a reaction to occur at one specific site over other possible sites. wikipedia.org In this compound, the nitrogen at position 4 is a tertiary amine due to the methyl substituent, while the nitrogen at position 1 is a secondary amine. This structural difference is the basis for the regioselective functionalization of the molecule.

The secondary amine at N1 is nucleophilic and can readily participate in reactions such as acylation, alkylation, and sulfonylation. For instance, reaction with an acyl chloride or anhydride (B1165640) would selectively form an amide at the N1 position. This type of regioselectivity is a common strategy in the synthesis of various piperazine-containing pharmaceuticals. mdpi.com The synthesis of di(4-methylpiperazin-1-yl)methanone from 1-chloroformyl-4-methylpiperazine hydrochloride and N-methylpiperazine highlights the reactivity of the secondary amine in a piperazine ring. google.com

| Reaction Type | Reagent Example | Product Functional Group |

| Acylation | Acetyl chloride | Amide |

| Sulfonylation | Tosyl chloride | Sulfonamide |

| Alkylation | Benzyl bromide | Tertiary Amine |

| Michael Addition | Acrylonitrile | β-Aminonitrile |

Derivatization Strategies for Analytical and Synthetic Utility

Derivatization, the process of chemically modifying a compound to enhance its properties for a specific purpose, is a valuable tool in both analysis and synthesis. The functional groups in this compound offer multiple handles for derivatization.

For analytical purposes, particularly in chromatography, derivatization is often employed to improve the detection of a molecule. jocpr.comresearchgate.netscholarscentral.com Piperazine and its derivatives can be reacted with reagents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form highly UV-active products, enabling sensitive detection by HPLC-UV. jocpr.comscholarscentral.comjocpr.com This strategy could be applied to quantify this compound at low concentrations.

In synthetic chemistry, derivatization is key to building molecular diversity. The secondary amine at N1 can be reacted with a wide array of electrophiles to generate a library of new compounds. These derivatives can then be screened for biological activity. Furthermore, the nitrile group can be transformed into other functionalities, such as tetrazoles, which are important in medicinal chemistry. These dual functionalization capabilities make this compound a versatile building block for creating complex molecules. researchgate.net

Exploration of Electronically Driven Chemical Reactivity and Mechanisms

The chemical reactivity of this compound is governed by the electronic properties of its constituent functional groups. The piperazine ring contains two nitrogen atoms that act as hydrogen bond acceptors and can influence the molecule's solubility and bioavailability. mdpi.com The presence of these nitrogen atoms allows for adjustments to the three-dimensional geometry of the molecule. mdpi.com

The nitrile group is strongly electron-withdrawing, which influences the electron density distribution throughout the molecule. This electronic effect has several consequences:

Basicity of Piperazine Nitrogens: The electron-withdrawing nature of the nitrile group at the C2 position is expected to decrease the basicity of the adjacent secondary amine at N1 and, to a lesser extent, the tertiary amine at N4. This is due to the inductive effect pulling electron density away from the nitrogen atoms, making their lone pairs less available for protonation.

Reactivity of the Piperazine Ring: The reduced nucleophilicity of the N1 amine may affect the kinetics of its functionalization reactions. Conversely, the electron-withdrawing nitrile group can activate the α-carbon (C2) for certain reactions.

C-H Functionalization: Recent advances have shown that the electronic environment of piperazine rings can be exploited for direct C-H functionalization, often using photoredox catalysis. mdpi.com The electronic differentiation between the two nitrogen atoms in a piperazine core can be used to predict the ease of forming a radical cation, leading to site-selective functionalization. mdpi.com

The interplay between the electron-donating character of the amines and the electron-withdrawing nature of the nitrile group creates a complex electronic landscape that dictates the molecule's reactivity and provides opportunities for selective chemical transformations. Computational methods, such as Density Functional Theory (DFT), can be employed to model the electron distribution and predict reaction mechanisms and regioselectivity in such systems. researchgate.net

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 4 Methylpiperazine 2 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity and stereochemistry of 4-methylpiperazine-2-carbonitrile can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different sets of protons in the molecule. The protons on the piperazine (B1678402) ring, the methyl group, and the methine proton at the 2-position will each have a characteristic chemical shift.

Based on data from analogous compounds, the N-methyl group protons are anticipated to appear as a singlet in the upfield region of the spectrum, typically around 2.3 ppm. chemicalbook.com The protons on the piperazine ring will present as a complex series of multiplets due to spin-spin coupling between adjacent non-equivalent protons. These signals are generally found in the range of 2.5 to 3.5 ppm. chemicalbook.com The proton at the C2 position, being adjacent to the electron-withdrawing nitrile group, is expected to be shifted downfield relative to the other ring protons.

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |

| N-CH₃ | ~2.3 | Singlet |

| Piperazine ring protons | ~2.5 - 3.5 | Multiplets |

| H-2 (methine) | Downfield shifted | Multiplet |

Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbon of the N-methyl group is expected to appear at a chemical shift of approximately 46 ppm. chemicalbook.com The carbons of the piperazine ring typically resonate in the range of 45-60 ppm. chemicalbook.com The carbon atom of the nitrile group (C≡N) will have a characteristic downfield chemical shift, generally appearing between 115 and 125 ppm. The C2 carbon, bonded to the nitrile group, will also be shifted downfield compared to the other piperazine ring carbons.

Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (ppm) |

| N-CH₃ | ~46 |

| Piperazine ring carbons | ~45 - 60 |

| C-2 | Downfield shifted |

| C≡N | ~115 - 125 |

Note: The exact chemical shifts would need to be determined from an experimental spectrum.

Advanced Two-Dimensional NMR Techniques

To definitively assign all proton and carbon signals and to elucidate the complete connectivity of this compound, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For instance, it would show correlations between the H-2 proton and its neighboring protons on the piperazine ring, aiding in the assignment of the complex multiplet patterns. analyzetest.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. analyzetest.comcolumbia.edu This would allow for the unambiguous assignment of each carbon signal by linking it to its attached proton(s).

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can also be used to study its conformational isomers.

Identification of Key Functional Group Vibrations (e.g., Nitrile Stretching)

The most characteristic vibrational feature in the IR and Raman spectra of this compound would be the stretching vibration of the nitrile (C≡N) group. This vibration gives rise to a sharp and intense absorption band in the IR spectrum, typically appearing in the range of 2220-2260 cm⁻¹. smolecule.comspectroscopyonline.com The intensity of this band is due to the large change in dipole moment during the stretching of the polar C≡N bond. spectroscopyonline.com

Other key vibrations include the C-H stretching of the methyl and piperazine ring protons, which are expected in the 2800-3000 cm⁻¹ region. C-H bending and rocking vibrations, as well as C-N stretching vibrations of the piperazine ring, would appear in the fingerprint region (below 1500 cm⁻¹). researchgate.netlibretexts.org

Expected Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C≡N | Stretching | 2220 - 2260 |

| C-H (alkyl) | Stretching | 2800 - 3000 |

| C-H | Bending/Rocking | < 1500 |

| C-N | Stretching | < 1500 |

Conformational Analysis via Vibrational Signatures

The piperazine ring is known to exist in different conformations, most commonly a chair form. nih.gov For 2-substituted piperazines, the substituent can be in either an axial or equatorial position, and these conformers will have distinct vibrational signatures. nih.gov

Raman spectroscopy is a particularly powerful tool for conformational analysis. By comparing the experimental Raman spectrum with theoretical calculations for different possible conformers (e.g., chair with axial nitrile vs. chair with equatorial nitrile), the predominant conformation in the solid state or in solution can be determined. The low-frequency region of the Raman spectrum is often rich in information about the skeletal vibrations of the ring, which are sensitive to conformational changes.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of the elemental formula of a molecule. This capability is crucial in distinguishing between compounds that may have the same nominal mass but different chemical formulas. For this compound (C₆H₁₁N₃), the theoretical monoisotopic mass is 125.0953 Da. uni.lu

HRMS analysis, typically using techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers, can confirm this exact mass, thereby providing strong evidence for the compound's elemental composition. aablocks.com The high resolving power of these instruments can differentiate between ions with very similar masses, which is essential for confident identification in complex mixtures or when verifying the purity of a synthesized compound. aablocks.com

Predicted HRMS data for various adducts of this compound are presented below, illustrating the precision expected from such analyses. uni.lu

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 126.10258 |

| [M+Na]⁺ | 148.08452 |

| [M+K]⁺ | 164.05846 |

| [M+NH₄]⁺ | 143.12912 |

| [M-H]⁻ | 124.08802 |

This table presents predicted mass-to-charge ratios for different ionized forms of this compound, calculated based on its elemental formula. uni.lu

Tandem Mass Spectrometry (MS/MS) is an essential technique for structural elucidation, involving the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and provides a veritable "fingerprint" for identification.

For this compound, the protonated molecule [M+H]⁺ at m/z 126.10258 would be selected as the parent ion. The fragmentation is expected to occur at the weakest bonds and lead to stable neutral losses or charged fragments. The piperazine ring is known to undergo characteristic cleavage. Alpha-cleavage adjacent to the nitrogen atoms is a common fragmentation pathway for amines. smolecule.com The presence of the methyl and carbonitrile substituents will direct the fragmentation.

Expected fragmentation pathways for this compound would likely involve:

Cleavage of the piperazine ring: This can lead to the formation of various smaller amine fragments. In studies of other piperazine derivatives, the loss of the N-methylpiperazine moiety has been observed as a characteristic fragmentation. chemicalbook.com

Loss of the cyano group: Cleavage of the C-C bond between the piperazine ring and the nitrile group could occur.

Alpha-cleavage: Fragmentation of the bonds adjacent to the nitrogen atoms is a dominant pathway for aliphatic amines. smolecule.com

To analyze this compound in complex matrices or to assess its purity, mass spectrometry is often coupled with chromatographic separation techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique used for quantifying compounds in complex mixtures. In the analysis of related piperazine compounds, reversed-phase chromatography on a C18 column is often employed. hairuichem.combio-fount.com A typical mobile phase might consist of a gradient of methanol (B129727) or acetonitrile (B52724) and water with additives like ammonium (B1175870) formate (B1220265) or formic acid to ensure good peak shape and ionization efficiency in the electrospray ionization (ESI) source. hairuichem.com The use of Multiple Reaction Monitoring (MRM) in a triple quadrupole mass spectrometer allows for highly specific and sensitive quantification by monitoring a specific transition from a precursor ion to a product ion.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is a powerful alternative. While the volatility of this compound would need to be assessed, GC-MS analysis of similar piperazine derivatives has been successfully performed. The compound would first be separated on a GC column, often a non-polar or medium-polarity column, based on its boiling point and interactions with the stationary phase. Upon elution, it enters the mass spectrometer, where it is typically ionized by electron ionization (EI). The resulting mass spectrum provides a characteristic fragmentation pattern that can be compared to spectral libraries for identification.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. If a suitable single crystal of this compound can be grown, XRD analysis would provide precise information on bond lengths, bond angles, and the conformation of the piperazine ring.

In the analysis of similar heterocyclic structures, XRD has revealed details such as the chair or boat conformation of rings and the equatorial or axial positioning of substituents. For this compound, XRD would definitively establish the conformation of the six-membered piperazine ring and the spatial orientation of the methyl and carbonitrile groups. This information is invaluable for understanding intermolecular interactions in the crystal lattice and for computational modeling studies. The process involves irradiating a single crystal with X-rays and analyzing the diffraction pattern produced, which is dependent on the crystal's internal structure.

Computational and Theoretical Investigations of 4 Methylpiperazine 2 Carbonitrile

Electronic Structure Analysis

A detailed analysis of the electronic structure provides a deeper understanding of a molecule's stability, reactivity, and spectroscopic properties. This is typically achieved through methods like Frontier Molecular Orbital (FMO) analysis and Natural Bond Orbital (NBO) analysis.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

For 4-Methylpiperazine-2-carbonitrile, the HOMO is likely to be localized on the nitrogen atoms of the piperazine (B1678402) ring, which are the most electron-rich centers. The LUMO, on the other hand, may have significant contributions from the antibonding orbitals of the nitrile group. The HOMO-LUMO gap would provide insights into the molecule's kinetic stability and its potential to participate in chemical reactions.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 5.7 eV |

Note: The values in this table are hypothetical and for illustrative purposes.

In the case of this compound, NBO analysis could reveal important stabilizing interactions, such as those between the lone pairs of the nitrogen atoms and the antibonding orbitals of adjacent C-C or C-H bonds. It would also provide information on the natural atomic charges, giving a more detailed picture of the charge distribution than that obtained from MEP maps alone.

Table 3: Hypothetical NBO Analysis Results for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (N1) | σ* (C2-C3) | 2.5 |

| LP (N4) | σ* (C3-C5) | 2.1 |

| σ (C2-H) | σ* (N1-C6) | 1.8 |

Note: E(2) is the stabilization energy associated with the donor-acceptor interaction. The values in this table are hypothetical and illustrative.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.netuni-muenchen.de The MEP surface map illustrates the electrostatic potential on the molecule's surface, with different colors representing varying potential values. Typically, red indicates regions of most negative potential (electron-rich, prone to electrophilic attack), while blue signifies areas of most positive potential (electron-poor, susceptible to nucleophilic attack). The potential generally increases in the order of red < orange < yellow < green < blue. researchgate.net

For this compound, a theoretical MEP analysis would reveal key reactive sites. The most negative regions, shown in red, are expected to be concentrated around the nitrogen atoms due to their lone pairs of electrons. Specifically, the nitrogen atom of the nitrile group (-C≡N) and the two nitrogen atoms of the piperazine ring would be prominent electron-rich centers. These areas are the most likely sites for hydrogen bonding and electrophilic interactions. researchgate.net

Conversely, the regions of positive potential, colored blue, would be located around the hydrogen atoms, particularly those attached to the piperazine ring's nitrogen (N-H) and the carbon atoms. The methyl group's hydrogens would also exhibit a positive potential. These electron-deficient sites are susceptible to attack by nucleophiles. The MEP map thus provides a clear, visual guide to the molecule's charge distribution and reactivity hotspots. chemrxiv.org

Conformational Analysis and Energetics

The piperazine ring in this compound is not planar and primarily adopts a chair conformation to minimize steric and torsional strain. The presence of substituents at the 2 and 4 positions leads to several possible conformers, mainly differing in the axial (ax) or equatorial (eq) orientation of the cyano (-CN) and methyl (-CH₃) groups.

Computational studies on similar 2-substituted piperazines have shown a preference for the substituent to occupy the axial position. nih.gov This preference can be influenced by factors such as intramolecular hydrogen bonding, which may stabilize the axial conformation. nih.gov For this compound, the two primary chair conformers involve the cyano group being either axial or equatorial.

Conformer A (2-ax-CN): The cyano group is in the axial position.

Conformer B (2-eq-CN): The cyano group is in the equatorial position.

| Conformer | 2-Position Substituent (-CN) | 4-Position Substituent (-CH₃) | Expected Relative Stability |

|---|---|---|---|

| A | Axial | Equatorial | Potentially preferred based on studies of similar 2-substituted piperazines nih.gov |

| B | Equatorial | Equatorial | Generally favored to minimize steric hindrance |

Acidity and Basicity Predictions: pKa Calculations of Piperazine Nitrogens

The basicity of the two nitrogen atoms in this compound is a key chemical property that can be predicted using computational pKa calculations. The pKa value is a measure of the acidity of the conjugate acid of the amine. A higher pKa value corresponds to a stronger base. The basicity of the piperazine nitrogens is influenced by the electronic effects of the substituents.

N4 Nitrogen: This nitrogen is substituted with a methyl group (-CH₃). Alkyl groups are electron-donating, which increases the electron density on the nitrogen, making it more basic (higher pKa) compared to the unsubstituted nitrogen in piperazine.

N1 Nitrogen: This nitrogen is adjacent to the carbon bearing the cyano group (-CN). The cyano group is strongly electron-withdrawing due to the electronegativity of the nitrogen and its triple bond character. This effect reduces the electron density on the N1 nitrogen, making it significantly less basic (lower pKa).

Experimental pKa values for related piperazine derivatives provide a basis for these predictions. uregina.caresearchgate.net Quantum chemical methods can be used to calculate the free energy change of protonation in a solvent, allowing for a theoretical determination of pKa values. wur.nl

| Compound | pKa1 | pKa2 | Reference |

|---|---|---|---|

| Piperazine | 9.73 | 5.35 | uregina.ca |

| 1-Methylpiperazine (B117243) | 9.24 | 4.79 | uregina.ca |

| 2-Methylpiperazine | 9.77 | 5.23 | uregina.ca |

Based on these data and chemical principles, the N4 nitrogen in this compound is predicted to be the more basic site. Its pKa is expected to be slightly higher than that of piperazine's first pKa due to the methyl group. Conversely, the pKa associated with the N1 nitrogen is predicted to be substantially lower due to the potent electron-withdrawing effect of the adjacent cyano group.

Applications of 4 Methylpiperazine 2 Carbonitrile in Contemporary Chemical Synthesis and Materials Science

Role as a Versatile Building Block in Complex Molecule Synthesis

The unique arrangement of functional groups in 4-Methylpiperazine-2-carbonitrile—a tertiary amine, a secondary amine, and a nitrile—makes it a potent synthon for constructing intricate molecular architectures. Its utility stems from the ability to selectively functionalize these different reactive sites, enabling the generation of diverse chemical libraries from a single, well-defined core structure.

Precursor in Heterocyclic Compound Synthesis (e.g., Pyrrolopyrazine Derivatives)

Nitrogen-containing heterocycles are foundational components in pharmaceuticals and organic materials. researchgate.net Among these, pyrrolopyrazines, which feature a fused pyrrole (B145914) and pyrazine (B50134) ring system, are recognized as biologically active scaffolds with applications as antimicrobial, anti-inflammatory, and kinase-inhibiting agents. researchgate.net

While various synthetic routes to pyrrolopyrazines exist, often involving cyclization or cycloaddition strategies researchgate.net, this compound represents a potential precursor for novel derivatives. The carbonitrile (nitrile) moiety is a key functional group that can participate in intramolecular cyclization reactions. For instance, chemical manipulation of the adjacent ring nitrogen and the nitrile group could facilitate the annulation required to form the pyrrole ring, leading to the creation of complex fused systems. This approach allows for the incorporation of the piperazine (B1678402) substructure, which can be crucial for modulating the biological activity and solubility of the final compound.

Intermediate in the Synthesis of Nitrogen-Containing Scaffolds

The piperazine ring is one of the most prevalent heterocyclic motifs in biologically active compounds. mdpi.com Its presence can significantly influence a molecule's physicochemical properties, such as basicity and hydrophilicity, which are critical for optimizing pharmacokinetics. This compound serves as a functionalized intermediate for introducing this valuable scaffold. The nitrile group provides a site for chemical elaboration, allowing chemists to build out molecular complexity. It can be transformed into a variety of other functional groups, including amines, carboxylic acids, or tetrazoles, each opening up new avenues for derivatization and the exploration of structure-activity relationships.

Incorporation into Polymer Architectures for Enhanced Material Properties

The application of piperazine derivatives extends beyond pharmaceuticals into the realm of materials science. While the direct incorporation of this compound into polymer backbones is a specialized area, the functional groups it possesses offer significant potential for creating advanced materials. The basic nitrogen atoms of the piperazine ring can impart pH-responsiveness to polymers or act as ligands for metal coordination. Furthermore, the nitrile group is a versatile functional handle in polymer chemistry. It can undergo polymerization itself or be used as a site for post-polymerization modification, enabling the attachment of other molecules or the cross-linking of polymer chains to enhance mechanical or thermal properties. Common polymerization techniques include solution, emulsion, and microemulsion methods, which are used to create a wide array of commercial polymers. coppin.edu

Advanced Synthetic Applications in Target-Oriented Synthesis

In target-oriented synthesis, where the goal is the efficient construction of a specific complex molecule, this compound can serve as a key fragment. Its pre-installed functionality and stereochemistry (if used in chiral form) can simplify synthetic routes and reduce the number of steps required to reach the final target.

Strategies for Introducing the this compound Moiety into Complex Targets

Several robust and widely adopted synthetic methods can be employed to incorporate the this compound unit into a larger molecule. The choice of strategy typically depends on the nature of the target molecule and the desired point of connection. The secondary amine at the N1 position of the piperazine ring is the primary site for these coupling reactions. mdpi.com

Key Synthetic Strategies

| Strategy | Description | Typical Substrates |

|---|---|---|

| Aromatic Nucleophilic Substitution (SNAr) | The piperazine nitrogen acts as a nucleophile, displacing a leaving group (e.g., a halide) on an electron-deficient aromatic or heteroaromatic ring. | Electron-poor aryl/heteroaryl halides (e.g., chloropyrimidines). mdpi.com |

| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between the piperazine and an aryl or heteroaryl halide/triflate. | Aryl/heteroaryl halides or triflates. mdpi.com |

| Reductive Amination | A two-step process where the piperazine first reacts with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to form a new carbon-nitrogen bond. | Aldehydes and ketones. |

| Nucleophilic Substitution | The piperazine nitrogen displaces a leaving group on an alkyl halide or sulfonate. | Alkyl halides, mesylates, or tosylates. |

These methods provide a powerful toolkit for medicinal chemists to strategically install the this compound scaffold in the design and synthesis of new therapeutic agents.

Catalyst and Reagent Development for Efficient Transformations

The efficient synthesis and modification of piperazine-containing molecules often rely on advanced catalytic systems. Transition-metal catalysis, particularly with palladium, is central to many of the C-N bond-forming reactions used to incorporate the piperazine moiety.

For instance, Buchwald-Hartwig amination reactions have seen significant development, with various generations of palladium catalysts and phosphine (B1218219) ligands being designed to improve reaction scope, efficiency, and tolerance of functional groups. mdpi.com Similarly, in cases where the piperazine ring itself is constructed during the synthesis, catalysts are employed for cyclization reactions. The development of methods for the asymmetric synthesis of substituted piperazines is also a key area of research, enabling the preparation of enantiomerically pure compounds, which is often critical for biological activity.

Common Catalysts in Piperazine Synthesis and Functionalization

| Catalyst Type | Application | Example |

|---|---|---|

| Palladium Complexes | C-N Cross-coupling (e.g., Buchwald-Hartwig) | Pd(OAc)2 with phosphine ligands |

| Copper Catalysts | Ullmann condensation (C-N coupling) | CuI with ligands |

| Rhodium/Ruthenium Catalysts | Hydrogenation, Reductive Amination | Rh/C, RuO2 |

| Organocatalysts | Asymmetric transformations | Chiral phosphoric acids, proline derivatives |

Continuous innovation in catalyst and reagent development is crucial for expanding the synthetic utility of complex building blocks like this compound, making them more accessible for both discovery research and large-scale production.

Q & A

Q. What are the common synthetic routes for preparing 4-Methylpiperazine-2-carbonitrile derivatives, and how can reaction conditions be optimized?

Answer: Derivatives of this compound are typically synthesized via nucleophilic substitution or condensation reactions. For example, analogs with aryl ketone substituents (e.g., bromophenyl or methylphenyl groups) are synthesized by reacting 4-(4-hydroxyphenyl)piperazine with substituted benzoyl chlorides under reflux in dry dichloromethane, using triethylamine as a base. Yields vary significantly (41–92%) depending on substituent electronic effects and steric hindrance . Optimization involves adjusting solvent polarity, reaction time, and stoichiometry. For instance, higher yields (92%) for 2,4-dibromophenyl derivatives are achieved with extended reflux times (24 hours) .

Q. How is the crystal structure of this compound derivatives determined, and what conformational insights are obtained?

Answer: Single-crystal X-ray diffraction (SC-XRD) at 296 K is the gold standard. The piperazine ring typically adopts a chair conformation, with substituents like hydroxyethyl or carbonyl groups occupying equatorial positions to minimize steric strain. For example, in 4-(2-hydroxyethyl)-1-piperazinecarbonitrile, hydrogen bonding (O–H⋯N) stabilizes the crystal lattice . Data refinement (R factor < 0.040) ensures accuracy, and software like SHELX or OLEX2 is used for structural analysis .

Q. What spectroscopic techniques are critical for characterizing this compound analogs?

Answer:

- NMR Spectroscopy: H and C NMR confirm substituent integration and regiochemistry. For example, aromatic protons in bromophenyl derivatives appear as doublets (δ 7.2–7.8 ppm) .

- Mass Spectrometry: High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H] at m/z 342.9 for a methylpiperazine-thiophenyl derivative) .

- FT-IR: Carbonitrile stretches (~2200 cm) and carbonyl bands (~1650 cm) confirm functional groups .

Q. How do researchers assess the purity and stability of this compound compounds?

Answer:

- HPLC: Reverse-phase C18 columns with methanol/water gradients (e.g., 70:30) resolve impurities. Purity >95% is typical for pharmacological studies .

- TLC: R values (e.g., 0.39–0.44 for bromophenyl analogs) monitor reaction progress .

- Stability Studies: Compounds are stored at –20°C under nitrogen to prevent hydrolysis of the carbonitrile group .

Q. What are the key physicochemical properties influencing the solubility and bioavailability of these compounds?

Answer:

- LogP: Hydrophobic substituents (e.g., bromophenyl) increase LogP (e.g., ~3.5), reducing aqueous solubility but enhancing membrane permeability .

- Topological Polar Surface Area (TPSA): Lower TPSA (<60 Ų) correlates with better blood-brain barrier penetration .

- Hydrogen Bonding: Carbothioamide or hydroxyethyl groups improve solubility via H-bonding with polar solvents .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced biological activity?

Answer: SAR analysis reveals that:

- Electron-Withdrawing Groups (EWGs): Bromo or nitro substituents enhance antimicrobial activity by increasing electrophilicity .

- Hydrophobic Moieties: Propylthio or benzodioxinyl groups improve binding to hydrophobic enzyme pockets (e.g., carbonic anhydrase) .

- Hybrid Derivatives: Combining piperazine with furan or pyrimidine cores (e.g., 1-(furan-2-carbonyl)piperidine-4-carbonitrile) broadens activity spectra .

Q. What computational methods predict the binding affinity of this compound derivatives to target proteins?

Answer:

- Molecular Docking: Tools like AutoDock Vina or Glide simulate ligand-protein interactions. For example, docking into the hCA II active site (PDB: 3KS3) identifies key hydrogen bonds with Thr199 and Glu106 .

- MD Simulations: GROMACS or AMBER assess binding stability over 100 ns trajectories. RMSD <2 Å indicates stable complexes .

- QSAR Models: Machine learning (e.g., Random Forest) correlates descriptors (e.g., molar refractivity, dipole moment) with IC values .

Q. How do researchers resolve contradictions in biological activity data among structurally similar analogs?

Answer: Discrepancies arise from:

- Assay Variability: Standardize protocols (e.g., fixed incubation times, cell lines) to minimize noise .

- Metabolic Stability: Microsomal assays (e.g., rat liver microsomes) identify rapid degradation of certain analogs (e.g., those with ester groups) .

- Off-Target Effects: Selectivity profiling against related enzymes (e.g., hCA I vs. hCA II) clarifies specificity .

Q. What challenges arise in scaling up the synthesis of this compound derivatives for preclinical studies?

Answer:

- Purification: Column chromatography becomes impractical; switch to recrystallization (e.g., using ethanol/water) .

- Yield Optimization: Catalytic methods (e.g., Pd/C for hydrogenation) improve efficiency for nitro-to-amine conversions .

- Safety: Replace hazardous reagents (e.g., LiAlH) with safer alternatives (e.g., NaBH) .

Q. How can crystallographic data inform the design of analogs with improved metabolic stability?

Answer: SC-XRD reveals susceptible sites (e.g., labile ester or nitrile groups). Strategies include:

- Bioisosteric Replacement: Substitute nitrile with trifluoromethyl to reduce CYP450-mediated oxidation .

- Steric Shielding: Introduce bulky substituents (e.g., isopropylthio) near metabolic hotspots .

- Prodrug Design: Mask polar groups (e.g., hydroxyethyl) as acetates to enhance stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.